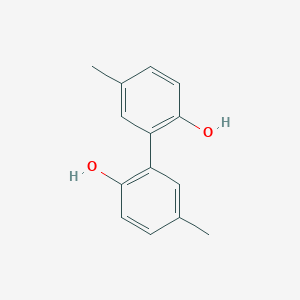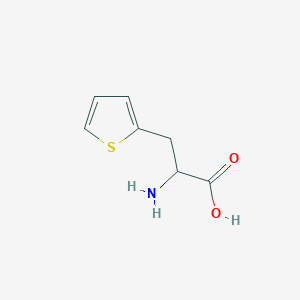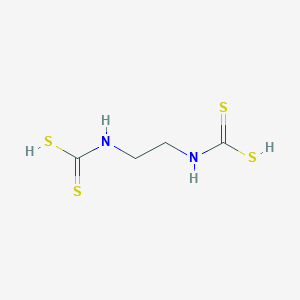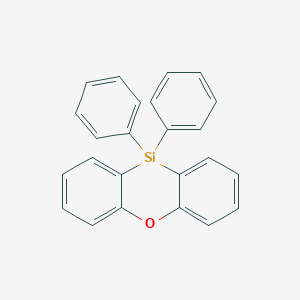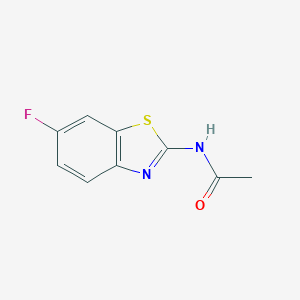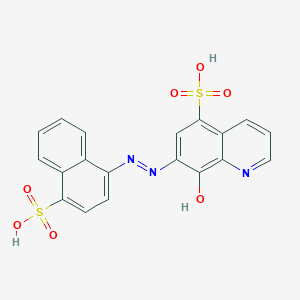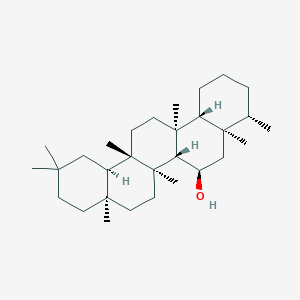
Epiputranjivol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiputranjivol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Epiputranjivol is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, altering their function and activity. This interaction can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
Epiputranjivol has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. It has also been found to have antioxidant properties, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Epiputranjivol in lab experiments is its specificity. It can target specific proteins and enzymes, allowing researchers to study their function and activity in detail. However, one of the limitations of using Epiputranjivol is its cost. The synthesis method is complex and expensive, making it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for the use of Epiputranjivol in scientific research. One area of interest is the development of new drugs and therapies for various diseases. Epiputranjivol has shown promise in the treatment of cancer and Alzheimer's, and further research in this area is needed. Another direction is the study of its potential effects on other physiological processes, such as metabolism and immune function.
Conclusion:
In conclusion, Epiputranjivol is a chemical compound that has significant potential in scientific research. Its synthesis method is complex, but its specificity and unique biochemical and physiological effects make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.
Métodos De Síntesis
Epiputranjivol is synthesized using a specific method that involves the reaction of several chemical compounds. The process involves the use of a catalyst and requires careful monitoring of reaction conditions such as temperature, pressure, and reaction time. The resulting product is a white crystalline powder that is purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Epiputranjivol has a wide range of applications in scientific research. It is commonly used in the study of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. It has also been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's.
Propiedades
Número CAS |
18671-57-3 |
|---|---|
Nombre del producto |
Epiputranjivol |
Fórmula molecular |
C30H52O |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol |
InChI |
InChI=1S/C30H52O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20-24,31H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |
Clave InChI |
RYHFAMWSYGRMTM-OYJDITGBSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)O)C |
SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
SMILES canónico |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







